Cas no 1861242-58-1 (Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-)

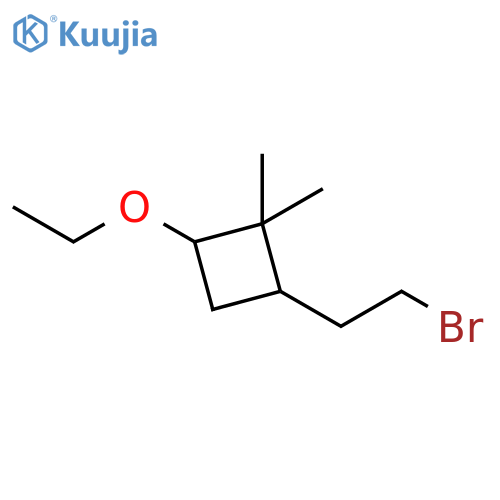

1861242-58-1 structure

商品名:Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-

CAS番号:1861242-58-1

MF:C10H19BrO

メガワット:235.161262750626

CID:5285258

Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-

-

- インチ: 1S/C10H19BrO/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9H,4-7H2,1-3H3

- InChIKey: MZMBZTDLVPWSNT-UHFFFAOYSA-N

- ほほえんだ: C1(C)(C)C(OCC)CC1CCBr

Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674714-2.5g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 2.5g |

$2771.0 | 2023-03-11 | ||

| Enamine | EN300-674714-5.0g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 5.0g |

$4102.0 | 2023-03-11 | ||

| Enamine | EN300-674714-0.5g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 0.5g |

$1357.0 | 2023-03-11 | ||

| Enamine | EN300-674714-0.25g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 0.25g |

$1300.0 | 2023-03-11 | ||

| Enamine | EN300-674714-10.0g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 10.0g |

$6082.0 | 2023-03-11 | ||

| Enamine | EN300-674714-1.0g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-674714-0.05g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 0.05g |

$1188.0 | 2023-03-11 | ||

| Enamine | EN300-674714-0.1g |

2-(2-bromoethyl)-4-ethoxy-1,1-dimethylcyclobutane |

1861242-58-1 | 0.1g |

$1244.0 | 2023-03-11 |

Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl- 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1861242-58-1 (Cyclobutane, 2-(2-bromoethyl)-4-ethoxy-1,1-dimethyl-) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量